
Benzyl (2-chloro-2-oxoethyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-chloro-2-oxoethyl)methylcarbamate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-chloro-2-oxoethyl)methylcarbamate typically involves the reaction of benzyl chloroformate with methylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (2-chloro-2-oxoethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)methylcarbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)methylcarbamate.
Substitution: Formation of benzyl (2-substituted-2-oxoethyl)methylcarbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-chloro-2-oxoethyl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Benzyl (2-chloro-2-oxoethyl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to inhibition of its activity. The pathways involved in its mechanism of action include nucleophilic attack and formation of stable intermediates.
Vergleich Mit ähnlichen Verbindungen
- Benzyl (2-oxoethyl)methylcarbamate
- Benzyl (2-hydroxyethyl)methylcarbamate
- Benzyl (2-substituted-2-oxoethyl)methylcarbamate derivatives
Comparison: Benzyl (2-chloro-2-oxoethyl)methylcarbamate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. Compared to its analogs, it exhibits different reactivity patterns in substitution reactions and has specific applications in enzyme inhibition studies.
Eigenschaften
CAS-Nummer |
114370-91-1 |
|---|---|
Molekularformel |
C11H12ClNO3 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
benzyl N-(2-chloro-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H12ClNO3/c1-13(7-10(12)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
XWJAATAVMWFDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)Cl)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


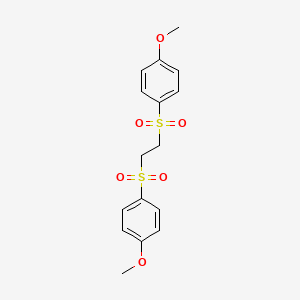
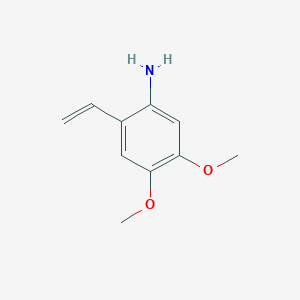
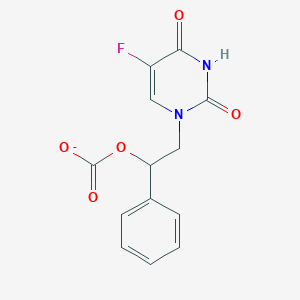

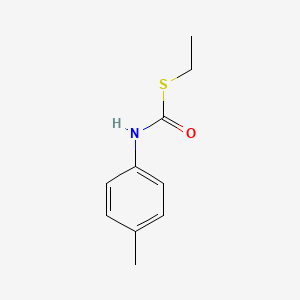
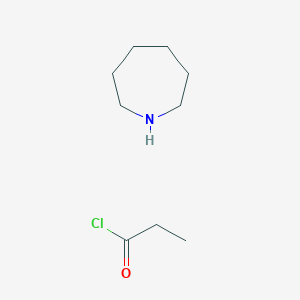
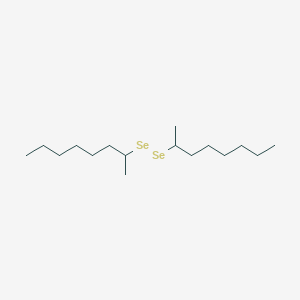
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

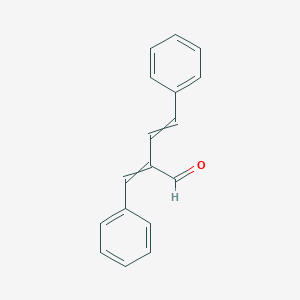
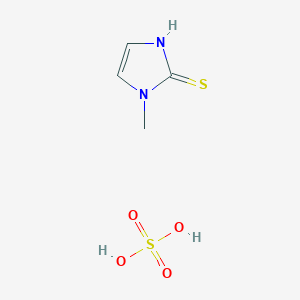
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
